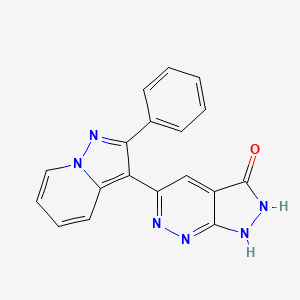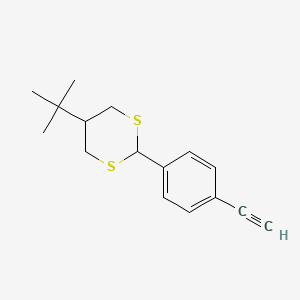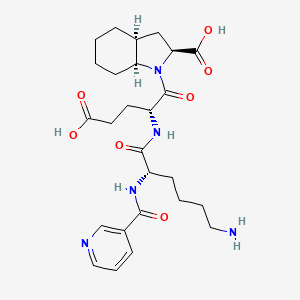
1-(N2-Nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DU-1777,也称为1-(N2-烟酰-L-赖氨酰-γ-D-谷氨酰)八氢-1H-吲哚-2-羧酸,是由大日本住友制药株式会社开发的一种小分子药物。它主要因其作为血管紧张素转化酶抑制剂和钾通道激动剂的作用而闻名。 该化合物因其治疗心血管疾病(尤其是高血压)的潜在治疗应用而被研究 .
准备方法
DU-1777 的合成涉及多个步骤,从合适的先驱体开始。详细的合成路线和反应条件是专有的,未公开。 已知制备过程涉及将烟酰-L-赖氨酰和γ-D-谷氨酰部分偶联到八氢-1H-吲哚-2-羧酸骨架上 . 此类化合物的工业生产方法通常涉及大规模有机合成技术,包括结晶和色谱等纯化步骤,以确保高纯度和产量。
化学反应分析
DU-1777 会发生各种化学反应,包括:
氧化还原: 这些反应对于修饰分子上的官能团至关重要,可能会改变其药理特性。
取代反应: 这些反应中常用的试剂包括卤素和亲核试剂,它们可以取代分子中的特定原子或基团。
水解: 该反应涉及在水存在下分解化合物,通常会导致形成更简单的分子。
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生具有改变的生物活性的不同衍生物 .
科学研究应用
作用机制
相似化合物的比较
DU-1777 可以与其他血管紧张素转化酶抑制剂和钾通道激动剂进行比较:
卡托普利: 另一种血管紧张素转化酶抑制剂,但它没有钾通道激动剂活性。
依那普利: 在其血管紧张素转化酶抑制方面与 DU-1777 类似,但缺乏涉及钾通道的双重机制。
赖诺普利: 与 DU-1777 相比,它是一种作用时间更长的血管紧张素转化酶抑制剂。
DU-1777 的独特性在于其双重作用机制,将血管紧张素转化酶抑制与钾通道激活相结合,这可能会在控制高血压方面提供增强的治疗益处 .
属性
CAS 编号 |
116662-73-8 |
|---|---|
分子式 |
C26H37N5O7 |
分子量 |
531.6 g/mol |
IUPAC 名称 |
(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-6-amino-2-(pyridine-3-carbonylamino)hexanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C26H37N5O7/c27-12-4-3-8-18(29-23(34)17-7-5-13-28-15-17)24(35)30-19(10-11-22(32)33)25(36)31-20-9-2-1-6-16(20)14-21(31)26(37)38/h5,7,13,15-16,18-21H,1-4,6,8-12,14,27H2,(H,29,34)(H,30,35)(H,32,33)(H,37,38)/t16-,18-,19+,20-,21-/m0/s1 |
InChI 键 |
NDXIQTFRXMWLEQ-RQUKQETFSA-N |
手性 SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C3=CN=CC=C3)C(=O)O |
规范 SMILES |
C1CCC2C(C1)CC(N2C(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C3=CN=CC=C3)C(=O)O |
序列 |
KEX |
同义词 |
1-(N2-nicotinoyl-L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acid DU 1777 DU-1777 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


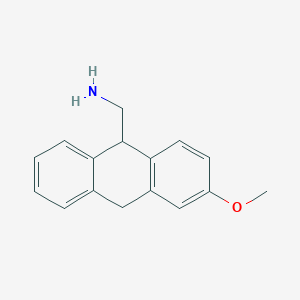
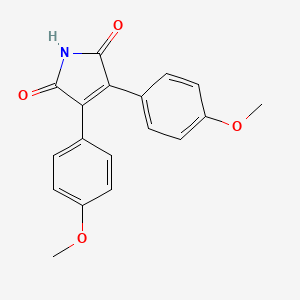
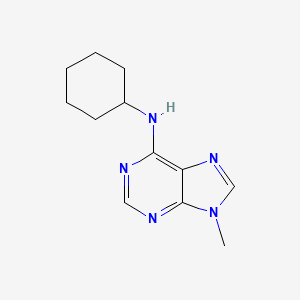

![4-[2-(3,4,5-Trimethoxyphenyl)Ethyl]Aniline](/img/structure/B3061438.png)
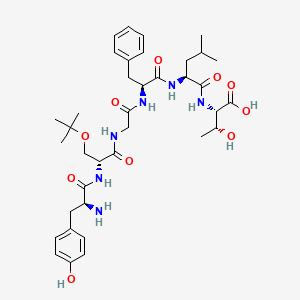
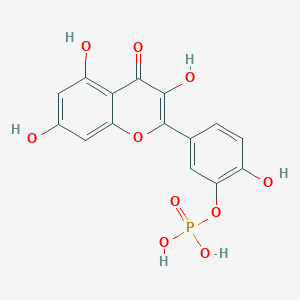
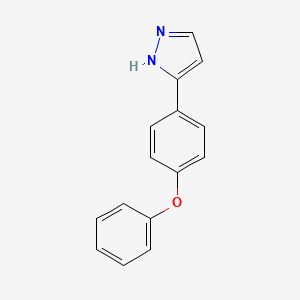
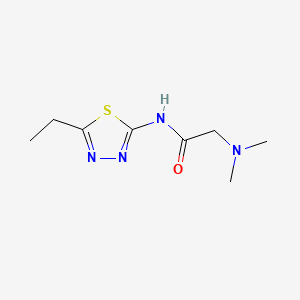
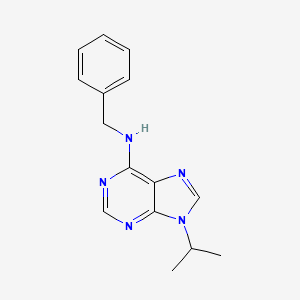

![N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide](/img/structure/B3061484.png)
